7-Thia-1-azaspiro[4.5]decane hydrochloride physicochemical properties and CAS number
7-Thia-1-azaspiro[4.5]decane hydrochloride physicochemical properties and CAS number
This technical guide provides an in-depth overview of 7-Thia-1-azaspiro[4.5]decane hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to provide a robust framework for its synthesis, characterization, and handling.
Core Compound Identification and Properties
7-Thia-1-azaspiro[4.5]decane hydrochloride is a spirocyclic amine containing a piperidine ring fused to a thiolane ring via a spiro carbon. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for biological screening and formulation studies.
Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 2098055-64-0 | [1] |
| Molecular Formula | C₈H₁₆ClNS | [1][2] |
| Molecular Weight | 193.74 g/mol | [1][2] |
| Canonical SMILES | C1CC2(CCCSC2)NC1.Cl | [1] |
| InChIKey | XEMHIJQPHDDIQV-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 193.0691984 u | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Complexity | 126 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Proposed Synthesis and Mechanistic Rationale
A specific, peer-reviewed synthesis protocol for 7-Thia-1-azaspiro[4.5]decane hydrochloride is not currently published. However, based on established synthetic strategies for analogous spiro-piperidine and thia-azaspiro heterocycles, a plausible and logical synthetic route can be proposed.[3][4][5] The following multi-step synthesis is presented as a starting point for its laboratory preparation.
Caption: Proposed synthetic workflow for 7-Thia-1-azaspiro[4.5]decane hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
Objective: To synthesize 7-Thia-1-azaspiro[4.5]decane hydrochloride from commercially available starting materials.
Materials:
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4-Piperidone hydrochloride monohydrate
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1,3-Propanedithiol
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Boron trifluoride diethyl etherate (BF₃·OEt₂)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)
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Diethyl ether
Procedure:
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Thiolane Ring Formation:
-
To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add boron trifluoride diethyl etherate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Rationale: This is an acid-catalyzed thioketalization. The Lewis acid (BF₃·OEt₂) activates the carbonyl group of the piperidone, making it more electrophilic and susceptible to nucleophilic attack by the thiol groups of 1,3-propanedithiol, leading to the formation of the spirocyclic dithiane (thiolane) ring.
-
-
Work-up and Isolation of the Free Base:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases. This will neutralize the acid catalyst and deprotonate the piperidine nitrogen.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 7-Thia-1-azaspiro[4.5]decane as a free base.
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Rationale: The basic work-up is crucial to neutralize the reaction mixture and to convert the ammonium salt of the product to its free base form, which is soluble in the organic solvent, allowing for its extraction and purification.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether.
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To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 equivalents) dropwise with stirring.
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A precipitate of 7-Thia-1-azaspiro[4.5]decane hydrochloride should form.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
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Rationale: The formation of the hydrochloride salt is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a base and accepts a proton from HCl. The resulting salt is typically a crystalline solid that is easier to handle and purify than the free base, which may be an oil.
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Analytical Characterization and Purity Assessment
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are standard for a molecule of this type.[6]
Caption: Standard analytical workflow for the characterization and purity assessment of 7-Thia-1-azaspiro[4.5]decane hydrochloride.
Expected Spectroscopic Signatures
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a broad singlet for the N-H proton of the piperidinium ion.[6] The protons on the piperidine and thiolane rings will likely appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The specific chemical shifts and coupling constants would need to be determined experimentally.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show distinct signals for each of the unique carbon atoms in the molecule. A key signal would be the spiro carbon, which would likely appear in the range of 60-80 ppm.
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FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretch of the ammonium salt. C-H stretching vibrations of the aliphatic rings would be observed around 2850-2950 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. For the free base, the molecular ion peak [M]⁺ would be expected at m/z corresponding to C₈H₁₅NS. In the case of the hydrochloride salt, techniques like electrospray ionization (ESI) would show the [M+H]⁺ ion at a mass corresponding to the free base plus a proton.
Safety and Handling
A specific Safety Data Sheet (SDS) for 7-Thia-1-azaspiro[4.5]decane hydrochloride is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of its class. General safety guidelines for related azaspiro and thia-azaspiro compounds suggest the following:[7][8][9][10]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. Do not induce vomiting.
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In all cases of exposure, seek medical attention.
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Conclusion
7-Thia-1-azaspiro[4.5]decane hydrochloride represents a potentially valuable building block for the synthesis of novel chemical entities for drug discovery. While detailed experimental data is sparse, this guide provides a scientifically grounded framework for its synthesis, characterization, and safe handling. The proposed synthetic route and the discussion of expected analytical signatures are intended to serve as a valuable resource for researchers venturing into the exploration of this and related spirocyclic systems. All proposed experimental work should be conducted with appropriate safety precautions and analytical rigor to validate the findings.
References
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Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
-
Structure-based development of novel spiro-piperidine ASH1L inhibitors. PMC. [Link]
-
PubChem. 7-Azaspiro[4.5]decane. [Link]
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Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease. PMC. [Link]
-
SYNTHESIS OF SPIRO(PIPERIDINE-4,6'-DIBENZ(b,e)- -1,4-0XATHIEPIN) AND ITS 1-METHYL DERIVATIVE AS POTENTIAL ANTIDEPRESSANT AGENTS. Collection of Czechoslovak Chemical Communications. [Link]
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NextSDS. 7-azaspiro[4.5]decane — Chemical Substance Information. [Link]
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Amanote Research. Reaction of Spiro[piperidine-4,2'-.... [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Capot Chemical. MSDS of 2-aza-Spiro[4.5]decane hydrochloride. [Link]36392-74-2.pdf)
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